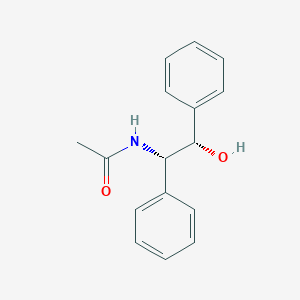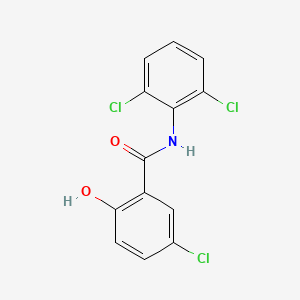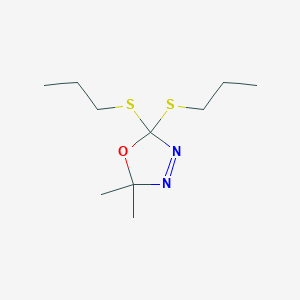![molecular formula C18H20S4 B12575050 6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol CAS No. 189498-28-0](/img/structure/B12575050.png)
6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol is a complex organic compound characterized by the presence of multiple thiophene rings and a thiol group. Thiophene derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol typically involves the construction of the thiophene rings followed by the introduction of the hexane-1-thiol moiety. Common synthetic routes include:
Cyclization Reactions: Starting from simple precursors like thiophene-2-carboxaldehyde, cyclization reactions can be employed to form the multi-thiophene structure.
Grignard Reactions: The use of Grignard reagents can facilitate the formation of carbon-sulfur bonds, essential for thiophene ring construction.
Thiol-Ene Reactions: The final step often involves a thiol-ene reaction to introduce the hexane-1-thiol group under UV light or radical initiators.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yields.
Catalytic Processes: Employing catalysts to enhance reaction rates and selectivity, particularly in the formation of thiophene rings.
Analyse Chemischer Reaktionen
Types of Reactions
6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can target the thiophene rings, leading to hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Hydrogenated Thiophenes: Resulting from reduction reactions.
Functionalized Thiophenes: Products of substitution reactions, which can include halogenated or alkylated thiophenes.
Wissenschaftliche Forschungsanwendungen
6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors, sensors, and other electronic materials.
Wirkmechanismus
The mechanism of action of 6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol involves its interaction with molecular targets through its thiol and thiophene groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The thiophene rings can participate in π-π interactions and electron transfer processes, influencing the compound’s electronic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl-(5-thiophen-2-ylthiophen-2-yl)stannane: Another thiophene derivative with applications in organic electronics.
2,2’5’,2’'-terthiophene-5-carbaldehyde: A related compound used in the synthesis of more complex thiophene-based materials.
Uniqueness
6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol is unique due to its combination of multiple thiophene rings and a thiol group, which imparts distinct chemical reactivity and potential applications in various fields. Its structure allows for versatile functionalization and incorporation into larger molecular frameworks, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
189498-28-0 |
|---|---|
Molekularformel |
C18H20S4 |
Molekulargewicht |
364.6 g/mol |
IUPAC-Name |
6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol |
InChI |
InChI=1S/C18H20S4/c19-12-4-2-1-3-6-14-8-9-17(21-14)18-11-10-16(22-18)15-7-5-13-20-15/h5,7-11,13,19H,1-4,6,12H2 |
InChI-Schlüssel |
FRPJYFLKKCIFTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)CCCCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Ethyl-N'-nitro-N''-[(oxolan-3-yl)methyl]guanidine](/img/structure/B12574970.png)
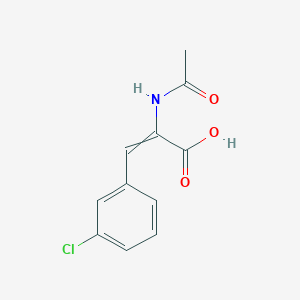
![2-{[N-(Cyclobutylcarbonyl)-N-cyclopentylglycyl]amino}-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B12574983.png)
![(2S)-1-{[(Naphthalen-1-yl)methyl]amino}-1-oxopropan-2-yl acetate](/img/structure/B12574985.png)

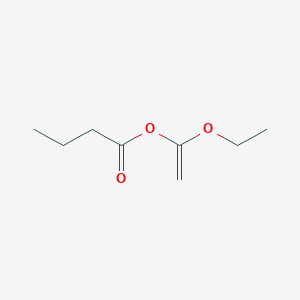
![4-{[Hydroperoxy(hydroxy)phosphoryl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B12575006.png)
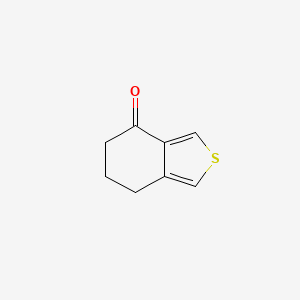
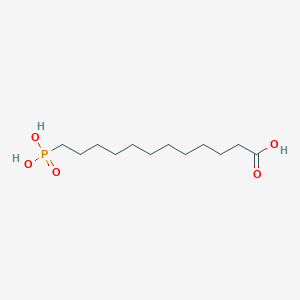
![10-(4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}phenoxy)decane-1-thiol](/img/structure/B12575041.png)
